molecular formula C8H5BrN2O B1276993 3-Bromo-5-phenyl-1,2,4-oxadiazole CAS No. 23432-94-2

3-Bromo-5-phenyl-1,2,4-oxadiazole

Cat. No. B1276993
CAS RN: 23432-94-2
M. Wt: 225.04 g/mol
InChI Key: WJLDWMUZNIQXET-UHFFFAOYSA-N
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Description

3-Bromo-5-phenyl-1,2,4-oxadiazole is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, and a bromophenyl group attached to it .

Synthesis Analysis

The synthesis of 3-bromo-5-phenyl-1,2,4-oxadiazole derivatives has been explored in several studies. For instance, the compound has been synthesized by heating with sodium azide in anhydrous dimethylformamide, which results in the formation of 3-dimethylamino- and 3-dimethylaminomethyleneamino-5-phenyl-1,2,4-oxadiazole derivatives through a deoxygenative coupling reaction . Other synthesis methods involve dehydration reactions of diarylhydrazide to yield 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives with significant yields .

Molecular Structure Analysis

The molecular structure of 3-bromo-5-phenyl-1,2,4-oxadiazole has been studied using crystallographic and spectroscopic methods. The crystal structure analysis revealed that the p-bromophenyl group is nearly coplanar with the oxadiazole ring, and the phthalimide group makes an angle of about 98° with the bromophenyloxadiazole plane . Molecular orbital calculations have been performed to compare bond angles, bond lengths, and torsion angles with experimental values, showing remarkable agreement .

Chemical Reactions Analysis

The reactivity of 3-bromo-5-phenyl-1,2,4-oxadiazole has been investigated in the context of its potential to undergo various chemical reactions. For example, the compound has been used as an intermediate in the synthesis of electroluminescent materials and has been involved in reactions such as diazotization, acyl chloride formation, diarylhydrazide formation, and dehydration . Additionally, the compound's derivatives have been synthesized by refluxing mixtures of acid hydrazide with different aromatic carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-5-phenyl-1,2,4-oxadiazole derivatives have been extensively studied. These compounds exhibit interesting spectral properties, such as maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The presence of aryl groups affects the UV absorption and photoluminescent properties of these derivatives . Furthermore, the optical nonlinearity of these compounds has been measured, indicating potential applications in optoelectronics . The biological activities of 1,3,4-oxadiazole bearing compounds have also been a focus, with studies on their inhibition of butyrylcholinesterase enzyme and molecular docking to determine ligand-binding affinities .

Scientific Research Applications

Antimicrobial and Antileishmanial Activities

3-Bromo-5-phenyl-1,2,4-oxadiazole derivatives have been investigated for their antimicrobial properties. A compound synthesized with a similar oxadiazole structure showed antimicrobial activities against different bacterial species and high antileishmanial activity. This suggests potential use in developing antimicrobial agents (Ustabaş et al., 2020).

Synthesis and Application in Organic Chemistry

Oxadiazole compounds, including variants of 3-Bromo-5-phenyl-1,2,4-oxadiazole, have been synthesized through reactions with unsaturated compounds, suggesting their potential application in the field of organic chemistry. These compounds have been utilized to produce various organic structures, indicating their versatility in synthesis (Yang et al., 2007).

Anti-Inflammatory Properties

1,3,4-oxadiazole derivatives demonstrate significant anti-inflammatory activity. Studies on newly synthesized oxadiazole compounds, which may include 3-Bromo-5-phenyl-1,2,4-oxadiazole analogs, have shown promising results in reducing inflammation, suggesting potential applications in treating inflammatory diseases (Santhanalakshmi et al., 2022).

Larvicidal Activity

Research on 1,3,4-oxadiazole analogues, similar in structure to 3-Bromo-5-phenyl-1,2,4-oxadiazole, has demonstrated larvicidal activity against certain mosquito species. This indicates potential applications in pest control and the development of new insecticides (Santhanalakshmi et al., 2022).

Safety And Hazards

The safety information for 3-Bromo-5-phenyl-1,2,4-oxadiazole indicates that it is a hazardous compound. It has the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on 3-Bromo-5-phenyl-1,2,4-oxadiazole and related compounds could involve further investigation of their biological activity and potential applications in medicine, particularly as anti-infective agents .

properties

IUPAC Name

3-bromo-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLDWMUZNIQXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415852
Record name 3-bromo-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-phenyl-1,2,4-oxadiazole

CAS RN

23432-94-2
Record name 3-Bromo-5-phenyl-1,2,4-oxadiazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-phenyl-1,2,4-oxadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-phenyl-1,2,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Choi, CW Rees, EH Smith - Tetrahedron Letters, 1982 - Elsevier
When 3-bromo-5-phenyl-1,2,4-oxadiazole (1b) is heated with sodium azide in anhydrous dimethylformamide at 130, 3-dimethylamino-( 1c ) and 3-dimethylaminomethyleneamino-5-…
Number of citations: 4 www.sciencedirect.com
P Choi, CW Rees, EH Smith - Tetrahedron Letters, 1982 - Elsevier
Tetrahedron Letters,Vol.23,No.l,pp 121-124,1982 0040-4039/82/010121-04$03.00/O Printed in Great Britain 01982 Pergamon Press Ltd Page 1 Tetrahedron Letters,Vol.23,No.l,pp 121-…
Number of citations: 13 www.sciencedirect.com
VD Yadav, HI Boshoff, L Trifonov… - ACS Medicinal …, 2023 - ACS Publications
The continuing prevalence of drug-resistant tuberculosis threatens global TB control programs, highlighting the need to discover new drug candidates to feed the drug development …
Number of citations: 5 pubs.acs.org
LA Kayukova - Pharmaceutical Chemistry Journal, 2005 - Springer
Methods used for the synthesis of 3,5-substituted 1,2,4-oxadiazoles are reviewed. The syntheses are based mostly on the use of primary amidoximes and acylating agents as the initial …
Number of citations: 76 link.springer.com

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